molecular formula C7H8N2O3 B13915788 2,6-Dihydroxybenzohydrazide

2,6-Dihydroxybenzohydrazide

Cat. No.: B13915788
M. Wt: 168.15 g/mol
InChI Key: IXGWZKRYJIJEGK-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

    Resorcinol and CO2 Method: One common method involves reacting resorcinol with carbon dioxide in the presence of an alkali metal salt at temperatures between 130 and 150°C.

    2,6-Dichlorobenzaldehyde Method: Another method uses 2,6-dichlorobenzaldehyde as the starting material. The compound undergoes chlorination to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to produce 2,6-dihydroxybenzoic acid.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrazine derivatives.

    Substitution: It can participate in substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

2,6-Dihydroxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dihydroxybenzohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways: It can influence biochemical pathways related to oxidative stress, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2,6-Dihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl and hydrazide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,6-dihydroxybenzohydrazide

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12)

InChI Key

IXGWZKRYJIJEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NN)O

Origin of Product

United States

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